CYP102A1 Biotransformation: Enhanced NADPH Consumption and Divergent Product Regioselectivity vs. 4-Hexylbenzoic Acid (HBA)
In a direct head-to-head enzyme assay with CYP102A1 (P450 BM-3), 4-(Nonyloxy)benzoic acid (NOBA) exhibits distinct catalytic behavior compared to the shorter-chain analog 4-Hexylbenzoic acid (HBA). NOBA demonstrates a higher NADPH consumption rate (61 ± 1 min⁻¹) than HBA (45 ± 1 min⁻¹), indicating faster enzymatic turnover [1]. The coupling efficiency for NADPH is 57% for NOBA versus 77% for HBA [1]. Critically, the regioselectivity of hydroxylation diverges significantly: whole-cell biotransformation of NOBA yields ω−2-hydroxynonyloxybenzoic acid and ω−2,ω−4-dihydroxynonyloxybenzoic acid, whereas HBA is converted to ω−1- and ω−2-hydroxyhexylbenzoic acid [1].
| Evidence Dimension | CYP102A1 Substrate Kinetics and Product Regioselectivity |
|---|---|
| Target Compound Data | NADPH consumption: 61 ± 1 min⁻¹; Coupling efficiency: 57%; Hydroxylation product: ω−2- and ω−2,ω−4-dihydroxy derivatives |
| Comparator Or Baseline | 4-Hexylbenzoic acid (HBA): NADPH consumption: 45 ± 1 min⁻¹; Coupling efficiency: 77%; Hydroxylation products: ω−1- and ω−2-hydroxy derivatives |
| Quantified Difference | NOBA exhibits 1.36× higher NADPH consumption rate; Distinct product profiles with NOBA yielding dihydroxylated species and HBA yielding monohydroxylated positional isomers. |
| Conditions | In vitro NADPH consumption assay; Whole-cell biotransformation using E. coli expressing CYP102A1 in a biphasic system. |
Why This Matters
For researchers developing biocatalytic routes to hydroxylated benzoic acid derivatives, the selection of NOBA versus a shorter-chain analog determines both reaction rate and the specific regioisomer obtained, directly impacting downstream synthetic utility and product purity.
- [1] Gudiminchi, R. K., & Smit, M. S. (2011). Identification and characterization of 4-hexylbenzoic acid and 4-nonyloxybenzoic acid as substrates of CYP102A1. Applied Microbiology and Biotechnology, 90(1), 117–126. View Source
